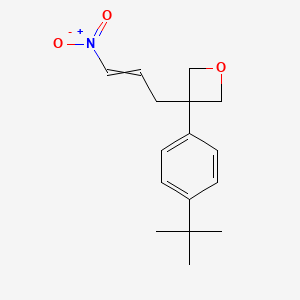
3-(4-tert-Butylphenyl)-3-(3-nitroprop-2-en-1-yl)oxetane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-tert-Butylphenyl)-3-(3-nitroprop-2-en-1-yl)oxetane is an organic compound that belongs to the class of oxetanes. Oxetanes are four-membered cyclic ethers known for their strained ring structure, which imparts unique chemical reactivity. This compound features a tert-butylphenyl group and a nitroprop-2-en-1-yl group attached to the oxetane ring, making it a molecule of interest in various chemical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-tert-Butylphenyl)-3-(3-nitroprop-2-en-1-yl)oxetane typically involves the following steps:
Formation of the Oxetane Ring: This can be achieved through cyclization reactions involving suitable precursors such as epoxides or halohydrins.
Introduction of the tert-Butylphenyl Group: This step may involve Friedel-Crafts alkylation or other electrophilic aromatic substitution reactions.
Addition of the Nitroprop-2-en-1-yl Group: This can be accomplished through Michael addition or other nucleophilic addition reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-tert-Butylphenyl)-3-(3-nitroprop-2-en-1-yl)oxetane can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a catalyst or metal hydrides.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to ring-opening and formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of ring-opened products with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways involving nitro and oxetane groups.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of new materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3-(4-tert-Butylphenyl)-3-(3-nitroprop-2-en-1-yl)oxetane would depend on its specific application. Generally, the compound’s reactivity is influenced by the strained oxetane ring and the presence of electron-withdrawing nitro and tert-butylphenyl groups. These features can affect molecular interactions, binding to targets, and participation in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
3-(4-tert-Butylphenyl)oxetane: Lacks the nitroprop-2-en-1-yl group.
3-(3-Nitroprop-2-en-1-yl)oxetane: Lacks the tert-butylphenyl group.
4-tert-Butylphenyl derivatives: Compounds with similar aromatic substitution patterns.
Uniqueness
3-(4-tert-Butylphenyl)-3-(3-nitroprop-2-en-1-yl)oxetane is unique due to the combination of the strained oxetane ring, the bulky tert-butylphenyl group, and the electron-withdrawing nitroprop-2-en-1-yl group
Properties
CAS No. |
922501-08-4 |
|---|---|
Molecular Formula |
C16H21NO3 |
Molecular Weight |
275.34 g/mol |
IUPAC Name |
3-(4-tert-butylphenyl)-3-(3-nitroprop-2-enyl)oxetane |
InChI |
InChI=1S/C16H21NO3/c1-15(2,3)13-5-7-14(8-6-13)16(11-20-12-16)9-4-10-17(18)19/h4-8,10H,9,11-12H2,1-3H3 |
InChI Key |
NIMJTEPPSIXHHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2(COC2)CC=C[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















